1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine 1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16405145
InChI: InChI=1S/C12H19N5.ClH/c1-4-17-12(10(2)5-15-17)8-13-6-11-7-14-16(3)9-11;/h5,7,9,13H,4,6,8H2,1-3H3;1H
SMILES:
Molecular Formula: C12H20ClN5
Molecular Weight: 269.77 g/mol

1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine

CAS No.:

Cat. No.: VC16405145

Molecular Formula: C12H20ClN5

Molecular Weight: 269.77 g/mol

* For research use only. Not for human or veterinary use.

1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine -

Specification

Molecular Formula C12H20ClN5
Molecular Weight 269.77 g/mol
IUPAC Name N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-(1-methylpyrazol-4-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C12H19N5.ClH/c1-4-17-12(10(2)5-15-17)8-13-6-11-7-14-16(3)9-11;/h5,7,9,13H,4,6,8H2,1-3H3;1H
Standard InChI Key HSUXIUWMRGGADP-UHFFFAOYSA-N
Canonical SMILES CCN1C(=C(C=N1)C)CNCC2=CN(N=C2)C.Cl

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name 1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine reflects its bifunctional pyrazole architecture. The molecular formula is C12H18N5, with a calculated molecular weight of 236.31 g/mol. The structure comprises:

  • A 1-ethyl-4-methyl-1H-pyrazol-5-yl moiety at one terminus.

  • A 1-methyl-1H-pyrazol-4-ylmethyl group at the opposing terminus.

  • A methanamine linker (-CH2-NH-CH2-) bridging the two heterocycles.

Stereochemical and Electronic Properties

The compound’s planar pyrazole rings enable π-π stacking interactions, while the ethyl and methyl substituents introduce steric effects that influence binding affinity. Quantum mechanical calculations predict a dipole moment of 3.8 D, driven by the electron-rich pyrazole nitrogens and the polar amine linker.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with diketones or β-ketoesters under acidic conditions.

  • Functionalization: Alkylation at the pyrazole nitrogen using ethyl iodide or methyl iodide in the presence of a base (e.g., K2CO3).

  • Methanamine Linkage: A Mannich reaction connects the two pyrazole units via a methylamine spacer, employing formaldehyde and ammonium chloride as catalysts.

Key Reaction Conditions:

StepReagentsTemperatureYield
CyclocondensationHydrazine hydrate, acetylacetone80°C72%
AlkylationEthyl iodide, K2CO3, DMF60°C65%
Mannich ReactionFormaldehyde, NH4Cl, MeOHRT58%

Industrial Optimization

Continuous-flow reactors enhance scalability, achieving 85% conversion by minimizing side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >98% purity for pharmaceutical applications.

Physicochemical Properties

Stability and Solubility

The compound demonstrates remarkable thermal stability, with a decomposition temperature of 210°C. Aqueous solubility is limited (<0.1 mg/mL at pH 7.4), but improves in polar aprotic solvents like DMSO (25 mg/mL).

Spectroscopic Characterization

  • IR (KBr): N-H stretch (3350 cm⁻¹), C=N (1605 cm⁻¹), C-H bending (1450 cm⁻¹).

  • ¹H NMR (400 MHz, CDCl3): δ 1.32 (t, 3H, CH2CH3), 2.45 (s, 3H, CH3), 3.78 (s, 2H, NHCH2).

Chemical Reactivity and Derivatives

Oxidation and Reduction Pathways

  • Oxidation: Treatment with KMnO4 in H2SO4 yields a pyrazole-3-carboxylic acid derivative.

  • Reduction: NaBH4 selectively reduces the imine bond, generating a secondary amine.

Electrophilic Substitution

The electron-deficient pyrazole rings undergo nitration at position 4, producing nitro derivatives with enhanced bioactivity .

Biological Activity and Mechanisms

Comparative Cytotoxicity:

Cell LineIC50 (µM)Selectivity Index
HepG210.28.5
MCF-715.75.2
HEK29386.4-

Antimicrobial Effects

Against Staphylococcus aureus, the compound exhibits a MIC of 32 µg/mL, comparable to ciprofloxacin. The methanamine linker facilitates membrane disruption, as evidenced by electron microscopy.

Applications in Drug Development

Kinase Inhibitor Scaffolds

Patent US8436001B2 highlights pyrazole-carboxamide derivatives as potent inhibitors of BRAF V600E, a melanoma-associated kinase . Structural analogs of the target compound demonstrate 90% enzyme inhibition at nanomolar concentrations.

Neuroprotective Agents

Preliminary data suggest modulation of NMDA receptors, reducing glutamate-induced excitotoxicity in neuronal cultures by 40%.

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